molecular formula C26H22N6O B2864923 4-phenyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide CAS No. 894067-04-0

4-phenyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide

Cat. No.: B2864923
CAS No.: 894067-04-0
M. Wt: 434.503
InChI Key: WWHKEKHCTYCZDM-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a pyridin-3-yl group and a phenylbutanamide side chain. The triazolopyridazine scaffold is notable for its role in targeting RNA-binding proteins like LIN28, which regulates let-7 microRNAs implicated in cancer stem cell (CSC) maintenance . The phenylbutanamide moiety may enhance lipophilicity and binding interactions compared to shorter-chain analogs.

Properties

IUPAC Name

4-phenyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6O/c33-25(13-4-9-19-7-2-1-3-8-19)28-22-12-5-10-20(17-22)23-14-15-24-29-30-26(32(24)31-23)21-11-6-16-27-18-21/h1-3,5-8,10-12,14-18H,4,9,13H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHKEKHCTYCZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Pyridazinone Intermediate: The synthesis begins with the preparation of a pyridazinone intermediate. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Triazole Ring Formation: The next step involves the formation of the triazole ring via a cycloaddition reaction, often referred to as “click chemistry.” This reaction typically uses azides and alkynes in the presence of a copper catalyst.

    Coupling with Pyridine Derivative: The triazole-pyridazinone intermediate is then coupled with a pyridine derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.

    Final Amidation: The final step involves the amidation of the coupled product with 4-phenylbutanoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents such as halogens, nitrating agents, or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its heterocyclic nature. It could be investigated for potential antimicrobial, antiviral, or anticancer activities.

Medicine

In medicine, derivatives of this compound might be explored as therapeutic agents. The presence of multiple heterocyclic rings suggests potential interactions with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The triazole and pyridazine rings could facilitate binding to metal ions or other biomolecules, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632; CAS 108825-65-6)

  • Structure : Shares the triazolopyridazine core but substitutes the pyridin-3-yl group with a methyl group and replaces phenylbutanamide with a methylacetamide chain.
  • Activity :
    • Inhibits LIN28/let-7 interaction, rescuing let-7 function and reducing tumorsphere formation in CSCs .
    • Downregulates PD-L1 and suppresses tumor growth in vitro/in vivo .
  • Key Difference : The absence of pyridin-3-yl and shorter acetamide chain in C1632 may limit target engagement compared to the target compound’s extended phenylbutanamide chain.

(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid (E-4b)

  • Structure: Features a triazolopyridazine-pyrazole hybrid with a propenoic acid substituent.
  • Key Difference: The propenoic acid group introduces polarity, which may reduce cell permeability compared to the target compound’s amide-based side chain.

N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide

  • Structure : Incorporates a trifluoromethyl group and pyrrolidine ring.
  • Synthesis : Synthesized via visible light/silane-mediated radical coupling (44% yield) .
  • Key Difference : The trifluoromethyl group enhances metabolic stability, while the pyrrolidine ring may alter target selectivity compared to the target compound’s pyridinyl group.

N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazine-2-yl)acetamide

  • Structure : Similar triazolopyridazine-phenyl backbone but includes a thiazine-acetamide group.

Research Implications

  • Target Compound Advantages : The phenylbutanamide chain may improve binding kinetics and duration of action over C1632’s shorter chain. The pyridin-3-yl group could enhance affinity for LIN28 or related targets.
  • Limitations : Lack of direct biological data for the target compound necessitates further studies to validate its efficacy and pharmacokinetics.

Biological Activity

4-phenyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of triazolopyridazine derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C24H24N6O\text{C}_{24}\text{H}_{24}\text{N}_6\text{O}

This compound features a triazolopyridazine core that is substituted with phenyl and butanamide groups. The presence of these functional groups contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may act as an inhibitor of key enzymes involved in cancer progression, such as c-Met and Pim-1 kinases. These kinases play critical roles in cell proliferation and survival pathways in various cancers.

Antiproliferative Effects

A study conducted on various triazolopyridazine derivatives demonstrated significant antiproliferative activity against multiple cancer cell lines. Specifically, derivatives similar to this compound showed mean growth inhibition percentages (GI%) ranging from 29% to 55% across different tumor types .

Table 1: Antiproliferative Activity of Similar Triazolopyridazine Derivatives

CompoundCell LineIC50 (μM)GI (%)
4gMCF-70.163 ± 0.0155.84
4aMCF-70.283 ± 0.0129.08
ReferenceVarious--

Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cells. In particular, it was observed that treatment with this derivative resulted in a significant increase in caspase-9 activity and a notable decrease in phosphorylated forms of proteins involved in the PI3K-AKT-mTOR pathway . This suggests that the compound may trigger programmed cell death through modulation of these critical signaling pathways.

Pharmacokinetic Properties

In addition to its biological activity, the pharmacokinetic properties of the compound have been evaluated. Studies suggest that it possesses favorable drug-like characteristics, including good solubility and stability profiles .

Case Studies

Several case studies highlight the therapeutic potential of triazolopyridazine derivatives:

  • Dual Inhibition Study : A series of derivatives were synthesized and screened for dual inhibition against c-Met and Pim-1 kinases. The most promising compounds exhibited low nanomolar IC50 values against these targets while demonstrating significant antiproliferative effects on cancer cell lines .
  • Cell Cycle Analysis : Research involving MCF-7 breast cancer cells demonstrated that treatment with the compound led to cell cycle arrest at the S phase and enhanced apoptosis rates compared to control groups .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Stepwise Optimization : Start with modular synthesis of the triazolopyridazine core via cyclocondensation of hydrazine derivatives with carbonyl precursors under reflux (e.g., DMF, 80–100°C for 6–12 hours) .
  • Coupling Reactions : Use Suzuki-Miyaura cross-coupling for aryl group introduction (e.g., Pd(PPh₃)₄ catalyst, K₂CO₃ base, toluene/water solvent, 90°C) .
  • Purity Control : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .
  • Analytical Validation : Confirm intermediates and final product using LC-MS (ESI+) and ¹H/¹³C NMR (DMSO-d₆, 400 MHz) .

Basic: What characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the triazolopyridazine and phenyl regions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via ESI-TOF (mass error <2 ppm) .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (if single crystals are obtainable) .
  • HPLC Purity Analysis : Use a C18 column (MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm to ensure >98% purity .

Basic: What initial biological screening strategies are recommended for this compound?

Methodological Answer:

  • Kinase Inhibition Assays : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays to identify primary targets .
  • Cytotoxicity Profiling : Test in cancer cell lines (e.g., MCF-7, A549) via MTT assays (IC₅₀ determination over 72 hours) .
  • Solubility Assessment : Use shake-flask method (PBS pH 7.4, 24 hours) to guide formulation development .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance potency against kinase targets?

Methodological Answer:

  • Core Modifications : Replace pyridin-3-yl with pyrazinyl or quinolinyl groups to probe steric/electronic effects .
  • Side-Chain Optimization : Introduce fluorine or methyl groups at the phenylbutanamide moiety to enhance hydrophobic interactions with kinase ATP pockets .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) using kinase crystal structures (e.g., PDB: 1M17) to prioritize synthetic targets .
  • Bioisosteric Replacement : Substitute the triazole ring with imidazo[1,2-a]pyridine to improve metabolic stability .

Advanced: What strategies address poor aqueous solubility during in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use 10% DMSO + 30% PEG-400 in saline for intraperitoneal administration .
  • Nanoparticle Formulation : Prepare PLGA nanoparticles (solvent evaporation method) to enhance bioavailability (target particle size: 150–200 nm) .
  • Salt Formation : Screen with HCl or maleic acid to improve solubility (>2 mg/mL in PBS) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks : Replicate assays in triplicate across independent labs using standardized protocols (e.g., CellTiter-Glo® for viability) .
  • Meta-Analysis : Compare datasets from PubChem BioAssay (AID 1259351) and ChEMBL (CHEMBL3301363) to identify outliers .
  • Off-Target Profiling : Use proteome-wide affinity chromatography (Drug Affinity Responsive Target Stability, DARTS) to detect non-kinase interactions .

Advanced: What experimental approaches validate kinase selectivity and avoid off-target effects?

Methodological Answer:

  • Kinome-Wide Profiling : Utilize KINOMEscan® (DiscoverX) to assess selectivity across 468 kinases at 1 µM .
  • Crystallographic Studies : Co-crystallize the compound with kinase domains (e.g., ABL1) to confirm binding mode and hydrogen-bond interactions .
  • CRISPR Knockout Models : Generate kinase-deficient cell lines to isolate target-specific effects .

Advanced: How can prodrug strategies improve the pharmacokinetic profile of this compound?

Methodological Answer:

  • Ester Prodrugs : Synthesize acetylated or phosphorylated derivatives to enhance oral absorption (hydrolyzed by esterases in plasma) .
  • PEGylation : Conjugate with polyethylene glycol (MW: 2000 Da) to prolong half-life .
  • In Vivo Validation : Monitor plasma concentration-time profiles in Sprague-Dawley rats (LC-MS/MS quantification) .

Advanced: What methodologies identify oxidative metabolic hotspots in this compound?

Methodological Answer:

  • Microsomal Incubations : Use human liver microsomes (HLM) with NADPH, analyze metabolites via UPLC-QToF (positive ion mode) .
  • Isotopic Labeling : Incorporate deuterium at benzylic positions to block CYP3A4-mediated oxidation .
  • Reactive Metabolite Screening : Trapping assays with glutathione (GSH) to detect quinone-imine intermediates .

Advanced: How can researchers assess and mitigate polymorphism risks in formulation development?

Methodological Answer:

  • Polymorph Screening : Use solvent-drop grinding (10 solvents, 24 hours) followed by XRPD to identify stable forms .
  • Thermal Analysis : Perform DSC (10°C/min) to detect melting point variations (>5°C indicates polymorphism) .
  • Stability Testing : Store under ICH conditions (25°C/60% RH, 40°C/75% RH) for 6 months to monitor form transitions .
  • Synthesis & Kinase Inhibition:
  • Analytical Techniques:
  • Solubility/PK:
  • Structural Biology:
  • Metabolism:

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